molecular formula C26H21N2O3P B11077265 2-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl diphenylphosphinate

2-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl diphenylphosphinate

Cat. No.: B11077265
M. Wt: 440.4 g/mol
InChI Key: PXFAAAHXRDHBHF-NHFJDJAPSA-N
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Description

2-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl diphenylphosphinate: is a chemical compound with a complex structure. Let’s break it down:

  • The central core consists of a diphenylphosphinate group, which contains a phosphorus atom bonded to two phenyl rings.
  • Attached to one of the phenyl rings is a hydrazinylidene group, which contains a nitrogen-nitrogen double bond (N=N) and a phenylcarbonyl (C=O) group.
  • The entire compound is stabilized by the (E)- configuration, indicating that the hydrazinylidene and phenylcarbonyl groups are on the same side of the double bond.

Preparation Methods

The synthesis of this compound involves a Vilsmeier–Haack formylation reaction. Here’s how it’s done:

    Starting Material: Begin with (let’s call it ).

    Formylation Reaction: Treat Compound 4 with a mixture of and via the Vilsmeier–Haack reaction. This leads to the formation of our target compound, .

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions, including , , and .

    Common Reagents and Conditions:

    Major Products: The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Investigate its reactivity, coordination chemistry, and catalytic properties.

    Biology: Explore its potential as a bioactive compound or probe for biological processes.

    Medicine: Assess its antimicrobial properties (as observed in related compounds) and potential therapeutic applications.

    Industry: Consider its use in materials science or as a building block for more complex molecules.

Mechanism of Action

    Targets: The compound likely interacts with enzymes, receptors, or cellular components.

    Pathways: Investigate pathways affected by its binding or chemical modifications.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to related compounds.

    Similar Compounds: Some related compounds include

Properties

Molecular Formula

C26H21N2O3P

Molecular Weight

440.4 g/mol

IUPAC Name

N-[(E)-(2-diphenylphosphoryloxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C26H21N2O3P/c29-26(21-12-4-1-5-13-21)28-27-20-22-14-10-11-19-25(22)31-32(30,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-20H,(H,28,29)/b27-20+

InChI Key

PXFAAAHXRDHBHF-NHFJDJAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2OP(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OP(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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